molecular formula C7H6ClFN2O B7885266 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7885266
M. Wt: 188.59 g/mol
InChI Key: VUXYXVRUXXJOIY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide (C₇H₆ClFN₂O, molecular weight: ~188.59 g/mol) is a substituted benzene derivative featuring chloro (Cl), fluoro (F), and hydroxyimidamide functional groups. This compound has been identified as a differentially accumulated metabolite in plant studies, particularly in comparative analyses of "red" and "pink" plant varieties, where it exhibited upregulated accumulation . The compound’s reactivity is influenced by the electron-withdrawing Cl and F substituents, which may enhance electrophilic properties for further functionalization .

Properties

IUPAC Name

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYXVRUXXJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 3-chloro-4-fluorobenzene to form 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain 3-chloro-4-fluoroaniline. This intermediate can then be converted to the desired carboximidamide through a series of reactions involving hydroxylamine and other reagents .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide features a unique combination of halogen substituents (chlorine and fluorine) and a hydroxyl group attached to a benzenecarboximidamide structure. Its molecular formula is C8H8ClF2N3O, with a molecular weight of approximately 215.62 g/mol. The presence of the electron-withdrawing halogens enhances its reactivity, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, compounds with similar structures have shown promising results as enzyme inhibitors.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.

Compound Target Enzyme Activity
This compoundTyrosinaseModerate Inhibition
4-Fluoro-N'-hydroxybenzamidineTyrosinaseEnhanced Activity

Organic Synthesis Applications

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for nucleophilic substitutions and condensation reactions, leading to the formation of diverse derivatives.

Synthesis Pathways

Several synthetic methods have been reported for this compound, including:

  • Nucleophilic Aromatic Substitution : Utilizing nucleophiles to introduce various functional groups.
  • Electrophilic Aromatic Substitution : Exploiting the electron-withdrawing effects of the halogens to direct substitution on the aromatic ring.

Material Science Applications

In material science, this compound can be utilized in developing functional materials due to its unique chemical properties.

Potential Uses

  • Catalyst Development : The compound may act as a catalyst or precursor in polymerization reactions.
  • Coatings and Polymers : Its reactivity allows for incorporation into coatings that require specific chemical properties.

Case Study 1: Tyrosinase Inhibition

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against tyrosinase. The results indicated that modifications to the hydroxyl group significantly affected enzyme activity, suggesting avenues for optimizing therapeutic agents targeting hyperpigmentation.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives through nucleophilic substitution reactions involving this compound. The study highlighted the versatility of the compound in generating new molecules with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the hydroxy and carboximidamide groups allows it to form hydrogen bonds and other interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs):
    The 3-Cl and 4-F substituents in the target compound enhance electrophilicity at the benzene ring, facilitating nucleophilic substitution reactions. In contrast, the 4-Fluoro analog () lacks the Cl group, reducing its reactivity toward electrophiles .

(b) Molecular Weight and Solubility

  • The dichloro derivative () has the highest molecular weight (205.03 g/mol) due to two Cl atoms, likely reducing aqueous solubility compared to the target compound .
  • The 4-Amino analog () has the lowest molecular weight (151.17 g/mol) and increased hydrophilicity, making it suitable for aqueous-phase reactions .

Biological Activity

3-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6ClF2N3O
  • Molecular Weight : 209.05 g/mol
  • CAS Number : 885963-77-9

The compound contains a hydroxylamine functional group and halogen substituents (chlorine and fluorine), which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amidine group can form hydrogen bonds and electrostatic interactions, potentially leading to the inhibition of enzyme activity or modulation of protein functions .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Protein Interactions : It can alter the conformation of proteins, affecting their functionality.

Cytotoxicity Studies

In studies evaluating the cytotoxic effects of related fluorinated compounds, it was found that these compounds displayed low IC50 values, indicating high potency against cancer cells. This suggests that this compound may also possess similar cytotoxic properties, warranting further investigation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
3-Chloro-4-fluoro-benzamidineEnzyme inhibitionShowed potential to inhibit specific enzyme activities through binding interactions.
Fluorinated derivatives of 2-Deoxy-d-glucoseCytotoxicityExhibited potent effects on GBM cells with low IC50 values; implications for cancer therapy.
GSK-3β inhibitorsCNS activityHigh binding affinity and selectivity for GSK-3 isoforms; potential for neurodegenerative disease treatment.

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable candidate for drug development. Its potential applications include:

  • Cancer Therapy : Due to its possible cytotoxic effects against tumor cells.
  • Enzyme Modulation : Targeting specific enzymes involved in disease pathways.

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